molecular formula C21H26OSi B8615625 t-Butylpent-4-ynyloxy diphenyl silane CAS No. 91266-03-4

t-Butylpent-4-ynyloxy diphenyl silane

Cat. No.: B8615625
CAS No.: 91266-03-4
M. Wt: 322.5 g/mol
InChI Key: LFOHWUQSMHJNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butylpent-4-ynyloxy diphenyl silane is a useful research compound. Its molecular formula is C21H26OSi and its molecular weight is 322.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

91266-03-4

Molecular Formula

C21H26OSi

Molecular Weight

322.5 g/mol

IUPAC Name

tert-butyl-pent-4-ynoxy-diphenylsilane

InChI

InChI=1S/C21H26OSi/c1-5-6-13-18-22-23(21(2,3)4,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h1,7-12,14-17H,6,13,18H2,2-4H3

InChI Key

LFOHWUQSMHJNEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of pentynol (8.0 g, 95 mmol), t-butyldiphenylsilylchloride (28 g, 114 mmol) and Et3N (14 g, 138 mmol) in CH2Cl2 is stirred at room temperature for 16 h, treated with 1M K2CO3 and extracted with CH2Cl2. The combined extracts are dried over MgSO4 and concentrated in vacuo. The residue is purified by filtration on a silica pad to obtain 30 g of t-butylpent-4-ynyloxy diphenyl silane (yield: 98%
Name
pentynol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
28 g
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reactant
Reaction Step One
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Quantity
14 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Imidazole (9.29 g (136 mmol) was dissolved in 50 ml of DMF under nitrogen with stirring. To this solution was added 18.75 g (17.74 mmol) of t-butyldiphenylsilyl chloride and 5.27 g (5.55 mmol) of 4-pentyn-1-ol and the mixture was stirred at room temperature for 2 h. The mixture was carefully diluted with 300 ml of water, extracted with ethyl acetate, and the organic layer was washed with water, brine, and dried over magnesium sulfate. The organic solution was concentrated in vacuo to provide 22.66 g of a yellow oil which was purified by passing through 150 g pad of silica gel eluting with hexane and 3% ethyl acetate in hexane affording 17.56 g (86.8%) of the title compound as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Quantity
5.27 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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